molecular formula C20H20N2O4S B2387867 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 942011-46-3

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2387867
CAS No.: 942011-46-3
M. Wt: 384.45
InChI Key: VGGQAUOSBTUDAB-MRCUWXFGSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with an allyl group at position 3 and a 3,4,5-trimethoxybenzamide moiety. The (Z)-configuration of the imine group (C=N) is critical for its stereoelectronic properties, influencing interactions with biological targets such as enzymes or receptors. The allyl group may enhance solubility or modulate steric effects compared to bulkier substituents.

Synthesis typically involves condensation reactions between hydrazide intermediates and aldehydes or ketones under reflux conditions, as seen in related benzamide and thiazolidinone derivatives .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-10-22-14-8-6-7-9-17(14)27-20(22)21-19(23)13-11-15(24-2)18(26-4)16(12-13)25-3/h5-9,11-12H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGQAUOSBTUDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Allylation: The benzo[d]thiazole core is then allylated using an allyl halide in the presence of a base such as potassium carbonate.

    Condensation with Trimethoxybenzamide: The allylated benzo[d]thiazole is then condensed with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for demethylation.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives, other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a useful tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Cores

Several compounds share the 3,4,5-trimethoxybenzamide motif but differ in heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported)
(Z)-N-(3-Allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (Target) Benzo[d]thiazole Allyl, 3,4,5-trimethoxybenzamide ~425.5* Not explicitly reported
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino acryloyl 392.48 Anticancer (in vitro screening)
N-(3-((Z)-2-Ethylidenehydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-TMP** Hydrazone-linked enone Ethylidenehydrazine, TMP ~550.6* Microtubule inhibition
N-(3-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-TMP Thiazole Di-fluorophenyl ~504.9* α-Glucosidase inhibition


Calculated based on formula; *TMP = 3,4,5-trimethoxyphenyl.

Biological Activity

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a trimethoxybenzamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzo[d]thiazole Core : Achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Allylation : The intermediate undergoes allylation using allyl bromide in the presence of a base.
  • Formation of the Trimethoxybenzamide : This step involves coupling reactions with appropriate amines or carboxylic acids.

Anticancer Properties

Recent studies have indicated that (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide exhibits significant cytotoxic activity against various cancer cell lines. The compound's mechanism appears to involve:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells through activation of caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in several cancer cell types.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)25.0 ± 2.1Apoptosis induction
HepG2 (Liver)30.5 ± 1.8G1 phase arrest
A549 (Lung)28.7 ± 3.0Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various bacterial strains:

  • Inhibition of Bacterial Growth : Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The mechanisms by which (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide exerts its biological effects are multifaceted:

  • Enzyme Interaction : The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
  • Signal Transduction Pathways : The compound could affect pathways involved in cell proliferation and survival.

Study on Anticancer Efficacy

A study published in Cancer Letters evaluated the efficacy of this compound on MCF-7 and HepG2 cell lines. Results indicated a dose-dependent reduction in cell viability and significant morphological changes consistent with apoptosis.

Study on Antimicrobial Activity

Research conducted by Zhang et al. highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

The biological activities of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be compared with other benzo[d]thiazole derivatives:

Compound NameBiological ActivityUnique Characteristics
2-AminobenzothiazoleAnticancerWell-studied for diverse cancer types
5-Allylbenzo[d]thiazoleAntimicrobialBroader spectrum against bacteria
N-(4-methylphenyl)benzamideAnti-inflammatoryLess complex but effective

Q & A

Basic: What are the standard synthetic protocols for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide?

Answer:
The synthesis involves multi-step reactions starting with the condensation of 3-allylbenzo[d]thiazol-2(3H)-imine with 3,4,5-trimethoxybenzoyl chloride. Key steps include:

  • Allylation : Introduction of the allyl group via nucleophilic substitution under controlled pH (8–9) and reflux in ethanol .
  • Cyclization : Formation of the thiazole ring using catalysts like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF at 60°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .
    Validation : NMR (1H, 13C) and LC-MS confirm structural integrity and purity (>95%) .

Basic: How is the Z-configuration of the imine moiety confirmed experimentally?

Answer:
The Z-configuration is determined via:

  • NOESY NMR : Cross-peaks between the allyl protons and the benzo[d]thiazole ring protons indicate spatial proximity, consistent with the Z-isomer .
  • X-ray Crystallography : Solid-state structural analysis resolves bond angles (e.g., C=N bond ~1.28 Å) and confirms planar geometry .
  • IR Spectroscopy : Stretching frequencies of C=N (1640–1680 cm⁻¹) align with imine tautomerism .

Advanced: How can researchers resolve contradictory bioactivity data in antiproliferative assays?

Answer:
Contradictions in IC50 values (e.g., 2.3 µM vs. 8.7 µM in MCF-7 cells) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers .
  • Structural Isomerism : Verify Z/E purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Solubility Effects : Use DMSO concentrations <0.1% and measure solubility via nephelometry .
    Resolution : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., apoptosis markers) .

Advanced: What computational methods predict interactions with cancer-related kinases?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17) to identify binding poses. Key interactions:
    • Hydrogen bonds with Met793 (3,4,5-trimethoxybenzamide).
    • Hydrophobic contacts from the allyl group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • QSAR Models : Corrogate substituent effects (e.g., allyl vs. ethyl groups) on IC50 using CoMFA .

Basic: What spectroscopic techniques characterize this compound’s purity?

Answer:

  • 1H/13C NMR : Assign peaks for allyl protons (δ 5.2–5.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • High-Resolution MS : Confirm molecular ion [M+H]+ at m/z 453.1245 (calculated: 453.1238) .
  • HPLC-DAD : Purity >98% with retention time 12.3 min (C18 column, 70% acetonitrile) .

Advanced: How does the allyl group influence metabolic stability in pharmacokinetic studies?

Answer:

  • CYP450 Metabolism : Allyl groups undergo oxidation (CYP3A4) to form epoxides, detected via LC-MS/MS .
  • Plasma Stability : Half-life increases from 2.1 h (non-allyl analog) to 4.7 h due to reduced hepatic clearance .
  • Prodrug Potential : Modify the allyl group with PEG linkers to enhance bioavailability .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

  • Tubulin Polymerization : Inhibits microtubule assembly (IC50 = 1.8 µM), similar to colchicine-site binders .
  • Topoisomerase II : Intercalation with DNA-topo II complex (Kd = 12 nM) measured via SPR .
  • HDAC Inhibition : Demethylation of histone H3K9 observed in leukemia cell lines .

Advanced: What strategies optimize solubility without compromising bioactivity?

Answer:

  • Methoxy Group Modifications : Replace 4-methoxy with morpholine (logP reduction from 3.2 to 2.1) .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (2.3 mg/mL → 8.9 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 120 nm, PDI <0.2) to enhance dissolution .

Advanced: How are tautomeric forms of the thiazole-imine system analyzed?

Answer:

  • Dynamic NMR : Variable-temperature 1H NMR (25–80°C) tracks tautomer equilibrium (Z:E ratio 85:15 at 37°C) .
  • DFT Calculations : B3LYP/6-311+G(d,p) models predict Z-isomer stability (ΔG = −2.3 kcal/mol) .
  • UV-Vis Spectroscopy : λmax shifts (320 nm → 340 nm) correlate with tautomeric states in DMSO .

Basic: What in vitro models validate anticancer activity?

Answer:

  • Cell Lines : MCF-7 (breast), A549 (lung), and HT-29 (colon) with EC50 values ≤5 µM .
  • Mechanistic Assays :
    • Annexin V/PI staining for apoptosis.
    • Cell cycle arrest (G2/M phase) via flow cytometry .
  • Synergy Studies : Combine with paclitaxel (CI = 0.3) for enhanced efficacy .

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